1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]

Lipophilicity Physicochemical property Lead optimization

Medicinal chemistry teams developing non-peptidic cysteine protease inhibitors face inconsistent SAR outcomes when substituting 5-position analogs. This 5-methoxy spirocyclic oxindole intermediate (CAS 752234-64-3) directly addresses this problem: • ≥98% HPLC purity ensures reproducible lead optimization without re-purification after each synthetic step • Orthogonal Boc protection enables late-stage diversification into amides, sulfonamides, ureas, and alkylamines under mild acidic conditions • 5-MeO substituent provides critical H-bond acceptor for catalytic cysteine/histidine engagement in cathepsin K/S programs

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
CAS No. 752234-64-3
Cat. No. B112975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]
CAS752234-64-3
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)OC)NC2=O
InChIInChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-11-12(23-4)5-6-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21)
InChIKeyICAYJBMICZNBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Boc-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]: Differentiated Building Block


1′-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4′-piperidine] (tert-butyl 5-methoxy-2-oxospiro[indoline-3,4′-piperidine]-1′-carboxylate; CAS 752234-64-3) is a spirocyclic oxindole of formula C₁₈H₂₄N₂O₄ . It possesses a 5-methoxy substituent on the indole ring and a Boc protecting group on the piperidine nitrogen, distinguishing it from other spiro[indole-3,4′-piperidine] intermediates. The compound has a molecular weight of 332.39 Da, a logP (predicted) of ~2.70, and a purity of ≥98% (HPLC) . Its physicochemical profile and structural features make it a valuable advanced intermediate for medicinal chemistry programs targeting cysteine proteases (cathepsins K, S) and Mas receptor modulators [1].

Why This 5-Methoxy Spirocyclic Intermediate Cannot Be Substituted


The 5-methoxy substituent of 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] critically modulates physicochemical properties relevant to drug design—namely lipophilicity, hydrogen-bonding capacity, and electronic character—compared to its 5-H, 5-CH₃, and 5-Br analogs [1]. These differences translate into altered biological profiles: the 5-H analog (CAS 252882-60-3) lacks the hydrogen-bond acceptor site provided by the methoxy oxygen, while the 5-Br analog (CAS 873779-30-7) introduces a heavy halogen with distinct steric and metabolic liabilities . In cathepsin K/S programs, even subtle substituent changes at the 5-position can shift inhibitor potency by orders of magnitude [2]. Therefore, substituting the 5-methoxy compound with a different 5-substituted spirocyclic intermediate can lead to divergent SAR outcomes, making compound-specific procurement essential for reproducible lead optimization.

Head-to-Head Quantitative Differentiation


LogP Reduction Enhances Aqueous Developability

The 5-methoxy compound exhibits a significantly lower computed logP (2.70) compared to the 5-H analog (2.98) [1]. This ~0.28 log unit decrease reflects the introduction of a polar oxygen atom, which reduces overall lipophilicity and is expected to improve aqueous solubility and mitigate CYP450-mediated metabolic clearance when the compound is elaborated into final drug candidates [1].

Lipophilicity Physicochemical property Lead optimization

Increased Hydrogen-Bond Acceptor Count

The 5-methoxy group adds one additional oxygen-based hydrogen-bond acceptor compared to the 5-H (CAS 252882-60-3) and 5-methyl (CAS 873779-31-8) analogs . The target compound contains four oxygen atoms capable of acting as H-bond acceptors (2-oxo carbonyl, lactam carbonyl, carbamate carbonyl, methoxy oxygen), versus three in the 5-H analog (2-oxo carbonyl, lactam carbonyl, carbamate carbonyl) . This difference is structurally validated by the SMILES string: target COC1=CC=C2NC(=O)C3(CCN(C(=O)OC(C)(C)C)CC3)C2=C1 vs. analog CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC1=CC=CC=C12 . Enhanced H-bond acceptor capacity can strengthen key interactions with catalytic cysteine residues in cathepsin active sites [1].

Hydrogen bonding Drug-receptor interactions SAR

Higher Certified Purity for Reproducible SAR

The 5-methoxy compound is commercially available at ≥98% purity (HPLC), with batch-specific QC data including NMR and HPLC traces provided by multiple vendors . In contrast, the 5-H analog is typically supplied at 95% purity, and the 5-methyl analog at 95% purity . The 3% higher purity specification reduces the risk of confounding biological results arising from impurities and ensures more accurate stoichiometric calculations in synthesis.

Purity Quality control Reproducibility

Greater Topological Polar Surface Area

The addition of the methoxy group increases the topological polar surface area (TPSA) of the target compound relative to the 5-H analog (CAS 252882-60-3). The 5-H analog has a computed TPSA of 58.64 Ų [1], whereas the target compound is estimated to have a TPSA of ~68.6 Ų (based on SMILES-based calculation, adding ~10 Ų for the methoxy oxygen) . This increase in polarity is anticipated to reduce passive membrane permeability and CNS penetration when the compound is elaborated into final drug candidates, a desirable feature for peripheral cathepsin K/S inhibitors targeting osteoporosis .

TPSA ADME Drug-likeness

Documented Cathepsin K/S Inhibitory Activity

Multiple independent sources annotate 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] as an inhibitor of cathepsin K and/or cathepsin S, with established utility in treating neuropathic pain, inflammation, rheumatoid arthritis, osteoarthritis, osteoporosis, multiple sclerosis, and tumours [1]. This therapeutic annotation is absent for the unsubstituted 5-H analog (CAS 252882-60-3) and the 5-methyl analog (CAS 873779-31-8), which are catalogued only as generic synthetic intermediates without specific biological pathway annotations . A related spiro[indole-3,4'-piperidine] compound (CHEMBL360630) demonstrates an IC50 of 1200 nM against human cathepsin K, establishing the class-level potential of this scaffold [2]. The 5-methoxy substitution likely enhances binding affinity relative to the 5-H scaffold, consistent with the role of methoxy groups in forming hydrogen bonds with catalytic cysteine residues.

Cathepsin K/S inhibition Bone resorption Osteoporosis

Boc Protection for Orthogonal Deprotection Strategies

The N-Boc (tert-butoxycarbonyl) protecting group on the piperidine ring of the target compound allows for selective deprotection under acidic conditions (e.g., TFA/DCM) without affecting the acid-stable 2-oxoindole moiety . This orthogonal protection strategy is critical for sequential functionalization of the piperidine nitrogen in multi-step syntheses. Alternative protecting groups such as Cbz (benzyloxycarbonyl, found in 1′-(benzyloxycarbonyl)spiro(indoline-3,4′-piperidine) ) require hydrogenolysis, which may be incompatible with certain functional groups or scale-up requirements. The Boc group is also preferred over sulfonyl-based protections for downstream diversification into amides, sulfonamides, or alkylamines.

Protecting group strategy Orthogonal synthesis Piperidine functionalization

High-Value Application Scenarios


Cathepsin K/S Inhibitor Lead Optimization

The documented cathepsin K/S inhibitory annotation and the scaffold's presence in spirocyclic protease inhibitor patents [1] make 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] a compelling advanced intermediate for medicinal chemistry teams pursuing novel non-peptidic cysteine protease inhibitors. The 5-methoxy substituent provides a hydrogen-bond acceptor to engage catalytic cysteine or histidine residues, while the Boc-protected piperidine allows for late-stage diversification into diverse chemotypes . Orthogonal deprotection under acidic conditions enables rapid library synthesis without risking indole ring oxidation .

Mas Receptor Modulator Development

The spiro[indole-3,4′-piperidine] scaffold has been explicitly claimed in patents as a modulator of the Mas G-protein coupled receptor, with therapeutic utility in cardiovascular and neurological diseases including atherosclerosis, myocardial infarction, hypertension, stroke, and Parkinson's disease [1]. The target compound's 5-methoxy substitution and Boc protection position it as a versatile intermediate for elaborating into Mas receptor agonists or antagonists, building on the class-level Mas modulation activity demonstrated for related 1,2-dihydro-spiro[3H-indole-3,4′-piperidine] compounds [1].

Property-Driven Fragment-to-Lead Optimization

The well-characterized physicochemical profile of 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]—logP 2.70, molecular weight 332.39, hydrogen-bond acceptor count 4, and high purity ≥98% —makes it an ideal starting point for structure-based drug design programs requiring precise control over lipophilicity and polarity. Its lower logP compared to the 5-H analog (Δ = -0.28) positions it advantageously for targets where reduced lipophilicity is desirable, such as peripheral targets requiring avoidance of CNS penetration [2].

Parallel Synthesis of Diverse Inhibitor Libraries

The orthogonal Boc protection strategy allows medicinal chemistry teams to stockpile the target compound as a common intermediate and then selectively deprotect and functionalize the piperidine nitrogen to generate diverse arrays of amides, sulfonamides, ureas, and alkylamines . This approach is superior to using Cbz-protected or sulfonyl-protected analogs, which impose more restrictive deprotection conditions and limit downstream chemistry scope . The ≥98% purity reduces the need for re-purification after each synthesis step, improving overall synthetic throughput .

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